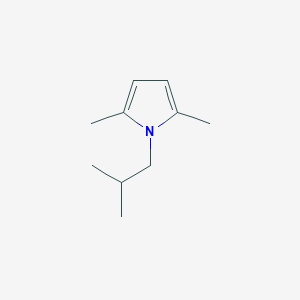

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(2-methylpropyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-8(2)7-11-9(3)5-6-10(11)4/h5-6,8H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOWSCLMRKEZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2,5 Dimethyl 1 2 Methylpropyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Core

The pyrrole ring in 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. However, with the C2 and C5 positions occupied by methyl groups, electrophilic substitution is directed to the less sterically hindered C3 and C4 positions (the beta-positions).

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.comnih.gov The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com This forms an electrophilic chloromethyliminium salt which then attacks the aromatic ring. wikipedia.org

For 2,5-dimethyl-1-substituted-1H-pyrroles, the Vilsmeier-Haack reaction proceeds at the C3 position to yield the corresponding 3-carbaldehyde. The methyl groups at the C2 and C5 positions effectively block the alpha-positions, thus directing the electrophile to the beta-position. The reaction is a key step in the synthesis of various derivatives. For instance, in the synthesis of antitubercular agents, N-aryl-2,5-dimethylpyrroles are formylated at the C3 position as a crucial intermediate step. nih.gov While direct experimental data for the N-isobutyl derivative is not extensively reported, the reactivity is expected to be analogous to other N-alkyl and N-aryl substituted 2,5-dimethylpyrroles.

Table 1: Vilsmeier-Haack Formylation of N-Substituted 2,5-Dimethylpyrroles This table presents data from analogous N-substituted pyrroles to illustrate the expected outcome for 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole.

| N-Substituent | Reagents | Product | Reference |

| Aryl | POCl₃, DMF | N-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | nih.gov |

| Benzyl (B1604629) | POCl₃, DMF | 9-Benzyl-1-methylcarbazole-3-carbaldehyde* | rsc.org |

| General Alkyl/Aryl | POCl₃, DMF | 1-Substituted-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | ijpcbs.com |

Note: This is an example from a related tetrahydrocarbazole system, illustrating formylation on a substituted pyrrole core.

Beyond formylation, the C3 and C4 positions of the 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole core are susceptible to a range of other electrophilic substitution reactions. Due to the activating nature of the pyrrole ring, these reactions often proceed under mild conditions. uctm.edu Common functionalizations include halogenation, nitration, and acylation.

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C3 position. For example, N-acylpyrroles can be used in aroylation reactions, highlighting the utility of acyl groups on the pyrrole scaffold. rsc.org While N-acylation can reduce the nucleophilicity of the ring, C-acylation of N-alkylpyrroles proceeds readily.

Halogenation: Direct halogenation of pyrroles with reagents like bromine or chlorine typically leads to polyhalogenated products due to the high reactivity of the ring. uctm.edu However, by using milder halogenating agents or controlling the reaction conditions, selective monohalogenation at the C3 position of 2,5-dimethyl-1-alkylpyrroles can be achieved. These halogenated derivatives are valuable synthetic intermediates for further cross-coupling reactions.

Table 2: Electrophilic Substitution Reactions on the Pyrrole Core

| Reaction Type | Electrophile Source | Expected Product at C3/C4 |

| Acylation | Acyl chloride / Lewis acid | 3-Acyl-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole |

| Nitration | HNO₃ / Ac₂O | 3-Nitro-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole |

Reactions Involving the N-Substituent

The N-(2-methylpropyl) group is generally stable. However, the pyrrole scaffold can serve as a platform for reactions where subsequent modifications are performed on other parts of the molecule, which may be introduced via the reactivity of the pyrrole core itself.

While reactions directly modifying the saturated N-isobutyl group are limited, the term "side chain modification" can refer to the elaboration of substituents attached to the pyrrole ring. A common synthetic strategy involves first performing an electrophilic substitution on the pyrrole core, such as the Vilsmeier-Haack formylation described in section 3.1.1, to introduce a carbonyl group. This aldehyde functionality can then be modified.

One such modification is reductive amination. For example, N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be reacted with various primary or secondary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride (Na(AcO)₃BH), to form a new C-N bond. This transforms the formyl group into an aminomethyl side chain at the C3 position. nih.gov This two-step sequence allows for the introduction of a diverse range of amine-containing side chains onto the pyrrole scaffold, starting from the stable N-isobutylpyrrole. nih.gov

Ring-Opening and Ring-Closing Transformations

The aromatic stability of the pyrrole ring means that ring-opening reactions require significant energy input or specific reagents to overcome the aromaticity. Conversely, numerous methods exist to synthesize the pyrrole ring through ring-closing (cyclization) reactions.

Ring-Opening: Ring-opening of the pyrrole core is an uncommon transformation. It can occur under high-temperature pyrolysis conditions, often proceeding through biradical intermediates to form nitrile products. researchgate.net In some cases, intramolecular nucleophilic attack by a side chain can lead to a dearomatizing cyclization, followed by a ring-opening of the original pyrrole ring. researchgate.net Photochemical conditions can also induce rearrangements and ring-opening pathways in pyrroles. bris.ac.uk

Ring-Closing: The synthesis of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole itself is a ring-closing reaction, most commonly achieved via the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (2-methylpropan-1-amine). researchgate.net Other modern methods for pyrrole synthesis include various cycloaddition reactions, such as the Van Leusen reaction involving tosylmethyl isocyanide (TosMIC), and metal-catalyzed cycloisomerizations. nih.gov

Radical-Mediated Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of pyrroles, often providing complementary reactivity to traditional polar reactions. These methods can enable the activation of otherwise unreactive C-H bonds.

A notable example is the metal-free, catalytic activation of C(sp³)–H bonds of the alkyl substituents on the pyrrole ring. For N-protected dialkylpyrroles, it has been shown that the methyl groups at the C2 and C5 positions can be functionalized through a radical pathway using azodicarboxylates. researchgate.net This type of reaction allows for the selective formation of new C-N bonds at the methyl group, transforming it into a functionalized side chain.

Furthermore, visible-light-mediated photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. purdue.edu This has been applied to the synthesis of polysubstituted pyrroles via radical [3+2] cycloaddition strategies. rsc.org Such methods could potentially be applied to the further functionalization of the 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole system, for example, through radical C-H amination of the aromatic core. acs.org

Condensation Reactions and Derivative Formation

The chemical reactivity of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole, particularly its participation in condensation reactions, is rooted in the electron-rich nature of the pyrrole ring. This inherent nucleophilicity allows it to react with various electrophiles, leading to the formation of a diverse range of derivatives. The primary mode of condensation for pyrroles involves electrophilic substitution at the carbon atoms of the ring.

A foundational method for the synthesis of N-substituted 2,5-dimethylpyrroles, including the title compound, is the Paal-Knorr synthesis. This reaction is a classic example of a condensation reaction where a 1,4-dicarbonyl compound, 2,5-hexanedione (B30556), reacts with a primary amine, in this case, 2-methyl-1-propanamine, to form the corresponding pyrrole derivative with water as the only co-product. mdpi.com This synthetic pathway is noted for its high carbon efficiency and is considered a green chemical process. mdpi.comresearchgate.net The reaction is typically carried out in a one-pot, two-step process where 2,5-dimethylfuran (B142691) is first converted to 2,5-hexanedione, which then reacts with the primary amine. mdpi.comnih.gov

While the Paal-Knorr reaction describes the formation of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole, the subsequent condensation reactions of this compound are characteristic of pyrrole chemistry. The pyrrole ring readily undergoes condensation with aldehydes and ketones, a reaction that is fundamental to the synthesis of more complex structures like porphyrins. quora.comrsc.org In these reactions, the pyrrole acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This typically occurs at the 2- and 5-positions of the pyrrole ring, which are activated towards electrophilic attack. quora.com

The reaction with aldehydes can lead to the formation of dipyrromethanes, which are key intermediates in the synthesis of porphyrins. quora.comrsc.org The process involves a series of condensation and oxidation steps. quora.com Although specific studies detailing the condensation of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole with various aldehydes and ketones are not extensively documented in the provided search results, the general reactivity pattern of N-substituted 2,5-dimethylpyrroles allows for the prediction of its behavior in such reactions.

The formation of various N-substituted 2,5-dimethylpyrrole derivatives through the Paal-Knorr condensation highlights the versatility of this reaction. By varying the primary amine, a wide array of pyrrole derivatives can be synthesized. The table below illustrates some examples of derivatives formed from the condensation of 2,5-hexanedione with different primary amines, showcasing the scope of this synthetic method.

| Primary Amine | Resulting N-Substituted 2,5-Dimethylpyrrole Derivative | Reference |

| Serinol | 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol | mdpi.com |

| Isoserinol | 1-(2,5-dimethyl-1H-pyrrol-1-yl)propane-2,3-diol | mdpi.com |

| Ethanolamine | 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-ol | mdpi.com |

| Methylamine | 1,2,5-trimethyl-1H-pyrrole | mdpi.com |

| Hexanamine | 1-hexyl-2,5-dimethyl-1H-pyrrole | mdpi.com |

| Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | mdpi.com |

| Cysteamine | 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol | nih.gov |

| Cystamine | 1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide | mdpi.com |

| Aniline | 2,5-dimethyl-1-phenyl-1H-pyrrole | researchgate.netresearchgate.net |

Further derivatization can be achieved through acylation reactions, which are another form of condensation. For instance, N-alkyl-2,5-di(2-thienyl)pyrroles have been shown to undergo acylation with acetyl chloride in the presence of a Lewis acid like tin(IV) chloride, leading to the formation of mono- and diacetyl derivatives. researchgate.net It is plausible that 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole would undergo similar acylation reactions at the 3- and 4-positions of the pyrrole ring.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

The ¹H NMR spectrum of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons on the pyrrole (B145914) ring and the N-(2-methylpropyl) substituent.

The two protons on the pyrrole ring (H-3 and H-4) are chemically equivalent due to the symmetrical substitution at the 2- and 5-positions. This equivalence results in a single signal, typically a singlet, appearing in the aromatic region of the spectrum. The two methyl groups attached to the pyrrole ring (at C-2 and C-5) are also equivalent, giving rise to a sharp singlet in the upfield region.

The N-(2-methylpropyl), or isobutyl, group displays a more complex set of signals. The two methylene (B1212753) protons (-N-CH₂-) are adjacent to a chiral center (the methine proton), making them diastereotopic and thus magnetically non-equivalent. This would typically result in two separate signals, but often appears as a doublet. The single methine proton (-CH-) splits the signal of the adjacent methylene protons and is itself split by the six equivalent protons of the two terminal methyl groups, resulting in a multiplet (a nonet). The six protons of the two terminal methyl groups are equivalent and appear as a doublet due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole-CH (H-3, H-4) | ~5.7-5.9 | Singlet (s) |

| Pyrrole-CH₃ (C2-CH₃, C5-CH₃) | ~2.1-2.3 | Singlet (s) |

| N-CH₂ | ~3.5-3.7 | Doublet (d) |

| N-CH₂-CH | ~2.0-2.2 | Multiplet (m) |

| CH-(CH₃)₂ | ~0.8-1.0 | Doublet (d) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

For 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole, six distinct signals are expected in the ¹³C NMR spectrum. The symmetrical nature of the substituted pyrrole ring results in two signals for the ring carbons: one for the methyl-substituted carbons (C-2 and C-5) and another for the unsubstituted carbons (C-3 and C-4). The two methyl groups attached to the ring are equivalent and produce a single signal. The isobutyl substituent gives rise to three distinct signals: one for the methylene carbon (-N-CH₂-), one for the methine carbon (-CH-), and one for the two equivalent terminal methyl carbons (-CH(CH₃)₂). Spectroscopic analyses of similar pyrrole compounds confirm these assignments. nih.govmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrrole-C (C-2, C-5) | ~125-128 |

| Pyrrole-C (C-3, C-4) | ~104-107 |

| Pyrrole-CH₃ | ~12-14 |

| N-CH₂ | ~50-53 |

| N-CH₂-CH | ~28-31 |

| CH-(CH₃)₂ | ~20-22 |

¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for probing the electronic environment of nitrogen atoms in molecules. nih.gov For pyrrole and its derivatives, the ¹⁵N chemical shift is sensitive to substitution on both the nitrogen atom and the carbon atoms of the ring. ipb.pt The nitrogen atom in five-membered heterocyclic rings, such as pyrrole, exhibits characteristic chemical shifts. acs.org The presence of electron-donating alkyl groups on the ring and the nitrogen atom generally leads to an upfield shift (a lower ppm value) compared to the parent pyrrole. The ¹⁵N chemical shift for 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole would provide valuable data for confirming the N-substitution pattern and understanding the electronic structure of the heterocyclic system. acs.orgresearchgate.net

The synthesis of N-substituted pyrroles, such as 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole, is often achieved via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with a primary amine (2-methylpropylamine). nih.gov In situ NMR spectroscopy is an invaluable technique for monitoring the progress of such reactions in real-time. cardiff.ac.ukfu-berlin.de By acquiring NMR spectra directly from the reaction mixture at various time points, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of the final product. researchgate.net This allows for detailed kinetic analysis and optimization of reaction conditions such as temperature and catalyst concentration, providing a deeper understanding of the reaction mechanism. globethesis.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole would display characteristic absorption bands for the C-H, C-N, and C=C bonds within its structure.

Key expected absorptions include:

C-H stretching (sp³): Strong bands in the 2850-3000 cm⁻¹ region, arising from the methyl and methylene groups of the isobutyl substituent and the methyl groups on the pyrrole ring.

C-H stretching (sp²): A weaker band typically above 3000 cm⁻¹, corresponding to the C-H bonds on the pyrrole ring.

C=C stretching: Bands in the 1500-1600 cm⁻¹ region, characteristic of the pyrrole ring.

C-N stretching: A band typically found in the 1250-1350 cm⁻¹ region.

C-H bending: Vibrations for the methyl and methylene groups appear in the 1350-1470 cm⁻¹ range.

The NIST Chemistry WebBook provides reference spectra for the parent compound, 2,5-dimethyl-1H-pyrrole, which shows characteristic peaks that would also be present in its N-alkylated derivative. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alkyl C-H | Stretching | 2850-3000 |

| Aromatic C-H | Stretching | ~3100 |

| Pyrrole Ring C=C | Stretching | ~1500-1600 |

| C-N | Stretching | ~1250-1350 |

| Alkyl C-H | Bending | ~1350-1470 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

For 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole (C₁₀H₁₇N), the molecular weight is 151.25 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺˙) at m/z = 151.

The fragmentation of N-alkylated amines and heterocycles is well-documented. miamioh.edu A primary fragmentation pathway for N-alkyl pyrroles involves α-cleavage, which is the cleavage of the bond beta to the nitrogen atom within the substituent. nih.govarkat-usa.org For the N-(2-methylpropyl) group, this would involve the loss of a propyl radical (•CH(CH₃)₂) to form a stable iminium ion. Another common fragmentation is the loss of an alkene through a rearrangement process.

Key expected fragments include:

m/z = 151: The molecular ion [M]⁺˙.

m/z = 108: Loss of a propyl radical (•C₃H₇) from the isobutyl group via α-cleavage, resulting in the [M - 43]⁺ fragment.

m/z = 95: Loss of the entire isobutyl group as a radical (•C₄H₉) to give the 2,5-dimethylpyrrole cation, or loss of isobutylene (B52900) (C₄H₈) via rearrangement to give the 2,5-dimethyl-1H-pyrrole radical cation [M - 56]⁺˙.

m/z = 94: Loss of isobutylene and a hydrogen atom, leading to the stable pyridinium-like cation.

This fragmentation pattern provides confirmatory evidence for both the molecular weight and the specific structure of the N-alkyl substituent. nih.gov

Other Analytical Techniques

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption characteristics of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole are dictated by the 2,5-dimethylpyrrole chromophore. The parent pyrrole molecule exhibits a strong π→π* transition in the ultraviolet region, typically around 210 nm. researchgate.net

The introduction of alkyl groups at the 2 and 5 positions, as well as an N-alkyl substituent like 2-methylpropyl, generally results in only minor shifts (bathochromic or hypsochromic) of this absorption maximum. The N-alkyl group is not conjugated with the pyrrole ring and therefore does not significantly alter the energy of the electronic transitions. Consequently, the UV/Vis spectrum of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is expected to show a primary absorption band in the short-wavelength UV region (approximately 210-230 nm). This technique, often used as a detection method for High-Performance Liquid Chromatography (HPLC), confirms the presence of the pyrrole ring system. nih.gov

Computational and Theoretical Investigations

Derivative Chemistry and Functionalization of 2,5 Dimethyl 1 2 Methylpropyl 1h Pyrrole

Substitution at the N1-Position: Impact of Alkyl and Aryl Groups

Impact of Alkyl Groups: The nature of the N-alkyl group can affect reaction outcomes through steric effects. For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, the size of the N-alkyl group plays a crucial role. When the alkyl group (R¹) is large, particularly if branched at the α- or β-carbon, such as an isobutyl group [CH₂CH(CH₃)₂], the increased steric hindrance can prevent competing cyclization reactions. nih.gov This facilitates the desired rearrangement in high yield. nih.gov In contrast, smaller alkyl groups like methyl or ethyl can allow for competing side reactions. nih.gov The synthesis of various N-alkyl-2,5-dimethylpyrroles, such as 1-hexyl-2,5-dimethyl-1H-pyrrole, has been achieved with good yields using the Paal-Knorr reaction. mdpi.com

Impact of Aryl Groups: Replacing the N-alkyl group with an N-aryl substituent introduces different electronic and steric effects. N-aryl pyrroles can be synthesized using methods like the copper-catalyzed C-N cross-coupling reaction. The Suzuki-Miyaura coupling reaction has also been developed for the efficient arylation of protected pyrroles, allowing for the synthesis of various aryl-substituted pyrroles under mild conditions. mdpi.com The presence of an aryl group at the N1-position can influence the site of protonation. Unlike triarylamines, N-substituted pyrroles are typically protonated at the carbon atoms of the heteroaromatic ring rather than the nitrogen atom. researchgate.net The electronic properties of the aryl substituent (electron-donating or electron-withdrawing) can modulate the electron density of the pyrrole (B145914) ring, thereby affecting its reactivity in subsequent functionalization reactions.

| N1-Substituent Type | Primary Synthetic Method | Key Impacts on Reactivity/Properties | Example Derivative |

|---|---|---|---|

| Alkyl (e.g., Isobutyl, Hexyl) | Paal-Knorr Synthesis mdpi.comresearchgate.net | Steric hindrance can direct reaction pathways and prevent side reactions like cyclization. nih.gov Generally considered an electron-donating group. | 1-Hexyl-2,5-dimethyl-1H-pyrrole mdpi.com |

| Aryl (e.g., Phenyl) | Paal-Knorr Synthesis, Cu-catalyzed coupling researchgate.net | Modulates ring electronics; influences protonation site (ring carbons vs. nitrogen). researchgate.net Can participate in further cross-coupling reactions. | 2,5-Dimethyl-1-phenyl-1H-pyrrole researchgate.netnih.gov |

Functionalization at C3 and C4 Positions of the Pyrrole Ring

The C2 and C5 positions of the pyrrole ring are the most electron-rich and, therefore, the most reactive towards electrophiles. quora.com In 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole, these positions are blocked by methyl groups. Consequently, electrophilic substitution reactions are directed to the less reactive but available C3 and C4 positions.

Research into the diversification of 2,5-dimethylpyrrole scaffolds has focused on introducing functional groups at these positions. ucl.ac.uk One common method for functionalizing the C3 and C4 positions is through acylation reactions. For example, Friedel-Crafts acylation of 1-phenylsulfonyl pyrrole can be used to introduce acyl groups at the C3 position, which can then be further modified. researchgate.net While the isobutyl group at N1 is less electron-withdrawing than a phenylsulfonyl group, similar principles of electrophilic substitution apply. The reaction of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole with Vilsmeier-Haack or Friedel-Crafts reagents can lead to the introduction of formyl or acyl groups at the C3 and C4 positions. For instance, 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde has been synthesized and characterized. researchgate.net These aldehyde or ketone functionalities serve as versatile handles for further synthetic transformations, allowing for the construction of more complex molecules.

Studies on antitubercular agents have highlighted the importance of introducing specific side chains at the C3 position of the 2,5-dimethylpyrrole core. ucl.ac.uk This often involves multi-step synthetic sequences where an initial electrophilic substitution at C3 is followed by further chemical modifications to build the desired functional group. ucl.ac.uk

Synthesis of Pyrrole-Containing Supramolecular Building Blocks

The pyrrole motif is a valuable component in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. chim.it The specific substitution pattern of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole and its derivatives makes them suitable as building blocks for such systems.

The synthesis of polyfunctionalized pyrroles can be achieved through methods that proceed via supramolecular catalysis, for example, using cyclodextrins as hosts in aqueous media. tandfonline.comfigshare.com These approaches provide environmentally benign routes to access complex pyrrole derivatives that can act as components in supramolecular assemblies. tandfonline.com The N-substituent and any functional groups on the C3 and C4 positions can be tailored to include recognition sites (e.g., hydrogen bond donors/acceptors) or reactive groups that facilitate the formation of macrocycles, polymers, or other complex architectures. The pyrrole ring itself can participate in π-stacking interactions, which are crucial for the stability of many supramolecular structures.

Derivatization for Non-Prohibited Applications

Derivatives of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole and related N-substituted 2,5-dimethylpyrroles have been investigated for a variety of legitimate industrial and therapeutic applications. These applications leverage the chemical and physical properties imparted by the pyrrole core and its substituents.

Materials Science: Pyrrole compounds derived from 2,5-dimethylfuran (B142691) (which is first converted to 2,5-hexanedione) have been used to functionalize carbon black for application in elastomer composites. mdpi.com For example, a derivative bearing a thiol group, 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol, was used to modify carbon black, leading to improved dynamic properties in rubber composites suitable for applications like tire treads. mdpi.com This demonstrates a use in creating advanced materials with enhanced performance characteristics.

Medicinal Chemistry: The 2,5-dimethylpyrrole scaffold is being explored for its therapeutic potential. An extensive structure-activity relationship (SAR) study identified new derivatives active against Mycobacterium tuberculosis, the causative agent of tuberculosis. ucl.ac.uk Analogues featuring specific modifications at the N1 and C3 positions showed potent inhibitory effects against multidrug-resistant strains, suggesting the potential for developing new antitubercular drugs. ucl.ac.uk

Flavoring Agents: Certain 2,5-dimethylpyrrole derivatives have been synthesized and evaluated for their application in flavoring unblended cigarettes. researchgate.net These compounds were found to enhance the aroma quality and reduce irritancy, showcasing their utility in the flavor and fragrance industry. researchgate.net

| Application Area | Derivative Type/Example | Function/Finding | Reference |

|---|---|---|---|

| Materials Science | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol | Functionalization of carbon black for improved elastomer composites. | mdpi.com |

| Medicinal Chemistry | N1- and C3-substituted 2,5-dimethylpyrroles | Antitubercular agents active against multidrug-resistant M. tuberculosis. | ucl.ac.uk |

| Flavor Industry | Derivatives of 3,4-diacetyl-2,5-hexanedione and amines | Enhancement of aroma quality and volume in tobacco flavoring. | researchgate.net |

Applications in Materials Science and Industrial Chemistry

Utilization as Monomers for Polymer Synthesis

Pyrrole (B145914) and its derivatives are foundational monomers for the synthesis of conductive polymers, most notably polypyrrole (PPy). mdpi.com These polymers are characterized by a conjugated π-electron system along the polymer backbone, which is responsible for their electrical conductivity. bohrium.com The polymerization is typically achieved through chemical or electrochemical oxidation, which links the pyrrole units, primarily through the 2- and 5-positions. mdpi.com

For 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole, the methyl groups at the 2- and 5-positions block the typical sites for polymerization. This steric hindrance prevents the formation of high molecular weight, linear polypyrrole chains that are crucial for high conductivity. mdpi.com However, polymerization could potentially occur through the less reactive 3- and 4-positions, leading to polymers with different structural and electronic properties.

The N-substituent also plays a critical role. The presence of the 2-methylpropyl (isobutyl) group on the nitrogen atom can enhance the solubility of any resulting oligomers or polymers in common organic solvents, a significant advantage over the largely insoluble parent polypyrrole. mdpi.com While this substitution improves processability, the bulky, non-conductive alkyl group can also disrupt the planarity between pyrrole rings in the polymer chain, thereby reducing π-orbital overlap and lowering electrical conductivity. mdpi.com Therefore, while 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is a potential monomer, its utility would be in creating soluble, functional polymers where high conductivity is not the primary objective. mit.edu

Incorporation into Elastomer Composites

Substituted pyrroles have been investigated for their role in advanced elastomer composites, particularly for applications like high-performance tires. mdpi.com Research has shown that pyrrole compounds featuring reactive functional groups (such as thiols or hydroxyls) on the N-substituent can be used to functionalize fillers like carbon black and silica. researchgate.net This functionalization improves the interaction between the filler and the elastomer matrix, leading to enhanced dynamic-mechanical properties, such as reduced energy dissipation (lower rolling resistance) and increased rigidity. mdpi.comresearchgate.net

While 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole lacks a reactive functional group for covalent bonding to fillers, it could be incorporated into elastomer composites as a non-reactive additive. Its potential roles could include:

Plasticizer or Processing Aid: Its organic structure might enhance the processability of the rubber compound during mixing and molding.

Non-functional Modifier: It could act as a compatibilizer between the non-polar elastomer and certain types of fillers, although less effectively than its functionalized counterparts.

Recent studies have explored using di-pyrrole compounds derived from the reaction of diamines with 2,5-hexanedione (B30556) as components in innovative crosslinking systems with sulfur, aiming to improve the stability and dynamic performance of elastomer composites. nih.gov This highlights the versatility of the 2,5-dimethylpyrrole core in modifying elastomer properties.

Role in the Development of Conductive Polymers and Organic Semiconductors

The field of organic electronics utilizes conjugated organic molecules, including pyrrole derivatives, for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net The performance of these materials is dictated by their molecular structure, which influences their energy levels (HOMO/LUMO), charge carrier mobility, and solid-state packing. frontiersin.org

Pyrrole itself is a highly electron-rich aromatic heterocycle, making it a valuable building block for p-type (hole-transporting) organic semiconductors. researchgate.net However, modifying the pyrrole core is essential to tune its properties for specific applications. frontiersin.org For 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole:

The 2,5-dimethyl substitution provides stability and defines the points for further functionalization at the 3- and 4-positions.

The N-(2-methylpropyl) group significantly impacts the material's physical properties. It enhances solubility, which is crucial for solution-based processing of organic electronic devices. However, the bulky and flexible nature of the isobutyl group can hinder the close π-π stacking between molecules in the solid state. This increased intermolecular distance is generally detrimental to efficient charge transport and would likely result in lower charge carrier mobility compared to polymers with planar structures. frontiersin.org

Therefore, while the pyrrole core is electronically active, the specific substitution pattern of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole makes it more suitable as a component in a larger conjugated system rather than as a primary charge-transporting material itself.

Precursors for Dyes and Pigments

The pyrrole moiety is a key chromophore found in a class of high-performance pigments known as diketopyrrolopyrroles (DPPs). nih.govfrontiersin.org DPP pigments are renowned for their brilliant colors (typically orange, red, and magenta), exceptional light and weather fastness, and high thermal stability. scispace.comresearchgate.net These properties make them valuable in demanding applications such as automotive paints, plastics, and color filters for liquid crystal displays (LCDs). scispace.com

The core structure of a DPP pigment is a fused bicyclic system created from two pyrrole rings. mdpi.com The synthesis of DPPs typically involves the reaction of a nitrile with a dialkyl succinate (B1194679) in the presence of a strong base. nih.govmdpi.com While 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is not a direct starting material in this common synthetic route, its structure contains the fundamental N-substituted pyrrole unit that forms the basis of these important chromophores.

Further modification of the basic DPP structure is often performed to fine-tune its properties. For instance, N-alkylation of the pyrrole nitrogen atoms within the DPP core is a crucial step to improve solubility, which is necessary for converting the insoluble pigment into a soluble dye for applications like ink-jet printing. scispace.commdpi.com The study of various N-alkylated pyrroles informs the design of DPP dyes with desired solubility and stability.

Function as Chemical Intermediates in Complex Molecule Synthesis

The most prominent role of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole in industrial chemistry is as a chemical intermediate. Its synthesis and subsequent reactivity make it a versatile building block for more complex molecules. atamanchemicals.com

The primary method for synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr reaction . researchgate.netacs.org This highly efficient reaction involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with a primary amine—in this case, 2-methyl-1-propanamine (isobutylamine). mdpi.comnih.gov The reaction is typically acid-catalyzed and proceeds with high yields, often with water as the only byproduct, making it an atom-economical and environmentally favorable process. acs.orgmdpi.com

| Amine Reactant | Pyrrole Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aniline | 2,5-dimethyl-1-phenyl-1H-pyrrole | CATAPAL 200 catalyst, 60°C, 45 min | 97 |

| Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | CATAPAL 200 catalyst, 60°C, 45 min | 95 |

| 2-methyl-1-propanamine (isobutylamine) | 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole | (Conditions analogous to above) | (High yield expected) |

| Hexylamine | 1-hexyl-2,5-dimethyl-1H-pyrrole | (Oil-derived 2,5-hexanedione) | 73 mdpi.com |

Once formed, the 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole scaffold can undergo further chemical transformations. The electron-rich pyrrole ring is susceptible to electrophilic substitution at the 3- and 4-positions, allowing for the introduction of a wide range of functional groups. This reactivity makes it a valuable intermediate for synthesizing complex heterocyclic compounds for pharmaceuticals and agrochemicals. atamanchemicals.commdpi.com

Sustainable and Green Chemical Approaches to the Synthesis of 2,5 Dimethyl 1 2 Methylpropyl 1h Pyrrole

Development of Eco-Friendly Reaction Conditions

Traditional methods for pyrrole (B145914) synthesis often involve volatile organic solvents, harsh acidic or basic conditions, and high temperatures, leading to significant environmental concerns. semanticscholar.org The Paal-Knorr synthesis, a common method for producing N-substituted pyrroles by condensing a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine (like isobutylamine), has been a primary target for green innovation. researchgate.netpharmaguideline.com

Key developments in eco-friendly reaction conditions include:

Aqueous Media: Utilizing water as a reaction solvent is a cornerstone of green chemistry. Water is non-toxic, non-flammable, and readily available. Several studies have demonstrated that the Paal-Knorr condensation can be performed efficiently in water, sometimes without the need for any additional catalyst, leading to simple product isolation and high yields. researchgate.netscirp.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. Solvent-free Paal-Knorr reactions, often facilitated by heterogeneous catalysts, have been shown to produce N-substituted pyrroles with high yields in reduced reaction times. researchgate.netmdpi.com

Catalyst Design and Reusability Studies

A significant focus of green pyrrole synthesis is the development of efficient and reusable catalysts that can replace traditional stoichiometric reagents. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Several classes of reusable catalysts have been successfully applied to the synthesis of N-substituted 2,5-dimethylpyrroles:

Graphene Oxide (GO): GO has been used as an effective and recyclable catalyst for Paal-Knorr condensations. researchgate.net It functions as a solid acid catalyst and can be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.net

Ionic Liquids (ILs): Ionic liquids, such as 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM]HSO4), serve as eco-friendly catalysts that can be recycled. researchgate.net ILs supported on magnetic nanoparticles offer a particularly innovative solution, as the catalyst can be easily recovered using a magnet and reused for several cycles with no notable decrease in product yield. researchgate.net

Heterogeneous Lewis Acids: Catalysts like polystyrene-supported gallium trichloride (B1173362) (PS/GaCl3) and commercially available aluminas (e.g., CATAPAL 200) have been employed as highly active and reusable heterogeneous Lewis acid catalysts. researchgate.netmdpi.com These systems offer advantages such as stability, ease of handling, and high efficiency under mild or solvent-free conditions. researchgate.netmdpi.com Zirconium oxychloride (ZrOCl₂·8H₂O) has also been identified as a highly efficient, eco-friendly, and recyclable Lewis acid catalyst for this transformation. researchgate.net

| Catalyst Type | Example | Key Advantages | Reusability | Source |

|---|---|---|---|---|

| Carbon-Based | Graphene Oxide (GO) | Efficient solid acid, easy recovery | Reported reuse up to 5 times | researchgate.net |

| Ionic Liquids (ILs) | [HMIM]HSO4 | Eco-friendly, mild conditions, recyclable | Recyclable for several cycles | researchgate.net |

| Magnetically Separable | IL on magnetic nanoparticles | Very easy recovery, high yields | Reported reuse up to 5 times without significant loss of activity | researchgate.net |

| Heterogeneous Lewis Acid | CATAPAL 200 (Alumina) | Low cost, commercially available, solvent-free conditions | Reusable for up to 5 cycles | mdpi.com |

| Heterogeneous Lewis Acid | Polystyrene-supported GaCl3 | Stable, high yields, easy work-up | Reusable | researchgate.net |

Evaluation of Process Efficiency (e.g., Atom Economy, E-Factor, Carbon Efficiency)

To quantify the "greenness" of a chemical process, several metrics are used. These metrics evaluate the efficiency with which raw materials are converted into the desired product, providing a clear measure of waste generation. scranton.eduprimescholars.com

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. primescholars.com The Paal-Knorr synthesis of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole from 2,5-hexanedione (B30556) and isobutylamine (B53898) is inherently efficient, as it is a condensation reaction where water is the only byproduct. nih.gov This leads to a high theoretical atom economy.

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | Reactant |

| Isobutylamine | C₄H₁₁N | 73.14 | Reactant |

| 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole | C₁₀H₁₇N | 151.25 | Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy = [MW of Product / (Σ MW of Reactants)] x 100 Atom Economy = [151.25 / (114.14 + 73.14)] x 100 ≈ 80.7% |

E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. An ideal E-Factor is 0. For fine chemicals, typical E-factors range from 5 to 50. nih.gov Green synthesis routes, especially one-pot processes that minimize solvent use and purification steps, can dramatically lower the E-Factor. For example, optimized one-pot pyrrole syntheses have achieved E-factors as low as 0.128. nih.gov

Carbon Efficiency: This metric measures the percentage of carbon from the reactants that is incorporated into the final product. Processes with high carbon efficiency are desirable as they make the best use of the starting materials. A one-pot, two-step synthesis of pyrroles starting from 2,5-dimethylfuran (B142691) has been reported with a very high carbon efficiency of up to 80%. nih.gov

Circular Chemical Processes in Pyrrole Production

The concept of a circular economy, where waste from one process becomes a resource for another, is a key goal in sustainable chemistry. For pyrrole production, a circular approach has been developed that begins with biomass-derived starting materials. nih.gov

A notable example is a one-pot, two-step process that starts with 2,5-dimethylfuran (DF), which can be sourced from lignocellulosic biomass. nih.gov

Step 1: Ring-Opening. In the first step, an acid-catalyzed ring-opening of 2,5-dimethylfuran using a stoichiometric amount of water yields 2,5-hexanedione. nih.gov

Step 2: Paal-Knorr Condensation. The resulting 2,5-hexanedione is then reacted in the same pot with a primary amine (such as isobutylamine) to form the N-substituted pyrrole. This condensation reaction produces water as the only co-product. nih.gov

The elegance of this process lies in its circularity: the water generated as a co-product in the second step can be utilized as the nucleophilic reagent required for the ring-opening in the first step. nih.gov This self-sustaining loop minimizes the need for external reagents, significantly reduces waste, and creates a highly efficient pathway from a renewable feedstock to valuable pyrrole compounds, embodying the principles of a circular chemical process. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of 2,5-Dimethyl-1-(2-methylpropyl)-1H-Pyrrole

The current understanding of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is largely extrapolated from the known chemistry of N-alkylated 2,5-dimethylpyrroles. The core of this understanding revolves around its synthesis, which is predominantly achieved through the Paal-Knorr pyrrole (B145914) synthesis. This method involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (B30556), with a primary amine, which for this specific compound would be 2-methyl-1-propanamine. wikipedia.orgorganic-chemistry.org This reaction is known for its efficiency and is often conducted under neutral or mildly acidic conditions. organic-chemistry.org The use of water as a solvent has been explored as a green alternative for the synthesis of N-substituted 2,5-dimethylpyrroles, often leading to good to excellent yields. researchgate.netresearchgate.net

The structure of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole consists of a central pyrrole ring, which is an aromatic five-membered heterocycle. algoreducation.com The presence of methyl groups at the 2 and 5 positions of the pyrrole ring significantly influences its electronic properties and reactivity. These electron-donating groups increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack than unsubstituted pyrrole. onlineorganicchemistrytutor.com The isobutyl group attached to the nitrogen atom primarily imparts steric bulk and influences the compound's physical properties, such as its solubility and boiling point.

Identification of Research Gaps in Synthetic Methodology and Reactivity

Despite the straightforward theoretical synthesis via the Paal-Knorr reaction, there is a lack of published data specifically optimizing the synthesis of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole. Research is needed to determine the optimal reaction conditions, including temperature, solvent, and catalyst, to maximize the yield and purity of this specific compound. While water-based syntheses have proven effective for other N-alkylated pyrroles, their applicability and efficiency for this particular molecule remain to be experimentally verified. researchgate.netresearchgate.net Furthermore, alternative and more sustainable synthetic routes, potentially utilizing biomass-derived starting materials, are yet to be explored. mdpi.com

A significant gap also exists in the experimental data regarding the reactivity of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole. The methyl groups at the 2 and 5 positions are expected to direct electrophilic substitution reactions to the 3 and 4 positions of the pyrrole ring. onlineorganicchemistrytutor.comquora.com However, the specific outcomes and selectivity of various electrophilic reactions, such as nitration, halogenation, and acylation, have not been documented. Understanding the reactivity profile is crucial for the potential use of this compound as an intermediate in the synthesis of more complex molecules. The influence of the N-isobutyl group on the reactivity, both sterically and electronically, also warrants a detailed investigation.

Prospective Areas for Computational and Theoretical Studies

Computational and theoretical studies offer a powerful tool to bridge the existing knowledge gaps for 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, including its molecular orbital energies (HOMO-LUMO gap), which are indicative of its chemical reactivity and stability. researchgate.net Such studies can also predict the most likely sites for electrophilic and nucleophilic attack, corroborating or guiding experimental reactivity studies. nih.gov

Emerging Opportunities in Materials Science and Industrial Applications

The pyrrole scaffold is a fundamental component in a wide range of materials and industrial products. algoreducation.com Consequently, 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole holds potential in several emerging areas. One significant opportunity lies in the field of materials science, particularly in the development of novel polymers. Pyrrole and its derivatives can be polymerized to form conducting polymers like polypyrrole, which have applications in organic electronics, sensors, and corrosion protection. researchgate.net The specific N-isobutyl and 2,5-dimethyl substitution pattern of the target compound could modulate the properties of the resulting polymer, such as its solubility, processability, and conductivity.

In the agrochemical and pharmaceutical industries, pyrrole derivatives serve as crucial intermediates in the synthesis of a variety of bioactive compounds, including fungicides, herbicides, and drugs. pharmaguideline.com The unique substitution pattern of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole could be leveraged to create novel molecular architectures with potentially useful biological activities. For instance, a recent study has shown the use of a pyrrole compound for the functionalization of carbon black in elastomer composites, suggesting potential applications in the automotive industry. mdpi.com This highlights the potential for this and similar N-alkylated pyrroles to be used as functional additives in advanced materials.

Q & A

Basic Synthesis Methods and Optimization

Q: What are the most reliable synthetic routes for 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole, and how can reaction yields be optimized? A: The compound is typically synthesized via alkylation of 2,5-dimethylpyrrole with 2-methylpropyl halides under basic conditions. A common method involves using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF at controlled temperatures . Optimization can be achieved through Design of Experiments (DoE) to assess variables like solvent polarity (e.g., toluene vs. DMF), reaction time, and stoichiometry. For example, yields >85% were reported in anhydrous toluene with L-proline as a catalyst .

Advanced Structural Characterization

Q: How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved? A: Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. Cross-validation using X-ray crystallography (e.g., SHELX refinement ) and computational simulations (DFT-based NMR predictions) is critical. For instance, δH values for methyl groups vary by 0.1–0.3 ppm depending on solvent (CDCl3 vs. DMSO-d6) . HRMS analysis is recommended to confirm molecular weight with <2 ppm error .

Biological Activity Profiling

Q: What methodologies are used to evaluate the antimicrobial potential of this pyrrole derivative? A: Standard assays include:

- Disk diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC/MBC determination via broth microdilution (CLSI guidelines).

Advanced studies employ molecular docking (AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase or efflux pumps . Derivatives with electron-withdrawing substituents show enhanced activity .

Handling Contradictory Reactivity Data

Q: Why do reported reaction pathways for similar pyrroles vary in mechanistic studies? A: Discrepancies often stem from differing intermediates (e.g., enamine vs. imine formation in Paal-Knorr reactions). For example, in-situ FTIR and DFT calculations revealed that 2,5-hexadione with butyl carbamate favors imine intermediates, unlike ethanolamine-based reactions . Chemometric models (e.g., K-means clustering) help identify dominant pathways under specific conditions .

Computational Modeling Strategies

Q: Which computational methods are suitable for predicting electronic properties? A:

- DFT (B3LYP/6-311++G(d,p)) : Calculates HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water vs. DMSO) to assess stability .

- ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., LogP ~2.5 for this compound) .

Thermodynamic Property Determination

Q: How are thermodynamic parameters (e.g., boiling point, vapor pressure) experimentally determined? A:

- Boiling Point : Dynamic distillation under reduced pressure (e.g., 48–49°C at 0.1 mmHg ).

- Vapor Pressure : Static method using a manometer or thermogravimetric analysis (TGA) .

Advanced studies correlate these with COSMO-RS simulations to predict behavior in mixed solvents .

Stability Under Experimental Conditions

Q: What factors influence the compound’s stability during storage or reactions? A: Key factors include:

- Light Sensitivity : Store in amber vials; degradation products monitored via HPLC .

- Thermal Stability : TGA shows decomposition >150°C .

- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., 1M HCl/NaOH) .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituents at the 1-position affect biological activity? A: Bulky groups (e.g., benzyl, 4-fluorophenyl) enhance membrane permeability but reduce solubility. For example:

- 1-(4-Fluorophenyl) : Increased antimicrobial activity (MIC 8 µg/mL vs. S. aureus) .

- 1-(2-Methylpropyl) : Balances lipophilicity (LogP ~3.1) and bioavailability .

Challenges in X-ray Crystallography

Q: What crystallographic issues arise during structure determination? A: Common challenges include:

- Twinned Crystals : Resolved via SHELXD for space group assignment .

- Disorder : Methyl groups often exhibit rotational disorder; refine using restraints in SHELXL .

- Weak Diffraction : High-resolution synchrotron data (e.g., 0.8 Å) improves model accuracy .

Kinetic Studies of Degradation Pathways

Q: How are degradation kinetics analyzed under oxidative conditions? A: Use HPLC-MS to track degradation products. Pseudo-first-order kinetics (k = 0.02 h⁻¹) were observed in H₂O₂ solutions . Isotopic labeling (e.g., ¹⁸O) identifies cleavage sites in the pyrrole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.